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Introduction
Nickel silicide (NiSi) has emerged as a critical material for the formation of low-resistance

contacts and interconnects in advanced integrated circuits (ICs).[1] As device dimensions

continue to shrink into the nanometer regime, traditional materials like titanium silicide (TiSi₂)

and cobalt silicide (CoSi₂) face significant limitations. Nickel silicide offers several key

advantages, including lower silicon consumption, reduced resistivity on narrow lines, and a

lower formation temperature, making it a highly attractive alternative for sub-65 nm technology

nodes and beyond.[2]

These application notes provide a comprehensive overview of the properties, formation, and

characterization of nickel silicide for interconnect applications. Detailed experimental protocols

for the fabrication and analysis of nickel silicide films are presented to enable researchers to

implement and optimize this technology in their own work.
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Property Ni₂Si NiSi NiSi₂

Electrical Resistivity

(μΩ·cm)
24–30[3] 10.5–18[3] 34–50[3]

Formation

Temperature (°C)
200–350[4] 350–750[5] >650[4]

Silicon Consumption

(nm Si per nm Ni)
~0.91 ~1.83[6] ~3.65[6]

Resulting Silicide

Thickness (nm per nm

Ni)

~1.47 ~2.34[6] ~3.63[6]

Density (g/cm³) 7.40[3] - 7.83[3]

Melting Point (°C) 1255[3] - 993[3]

Crystal Structure Orthorhombic[3] Orthorhombic[3] Cubic (CaF₂)

Table 2: Mechanical Properties of Nickel Monosilicide
(NiSi) Thin Films

Property Value

Young's Modulus 132 GPa[7]

Stress on c-Si
-4.19x10⁸ to 6.23x10⁸ dyn/cm² (compressive to

tensile, dependent on formation temperature)[7]

Adhesion
Improved by sintering process, crucial for

reliable contacts.[8]

Table 3: Contact Resistivity of Nickel Silicide on Doped
Silicon
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Silicide Phase Dopant Type
Doping
Concentration

Contact Resistivity
(Ω·cm²)

NiSi n-type (As) Medium ~8x10⁻⁴ (on SiC)[5]

Ni₂Si n-type (As) Low ~8x10⁻³ (on SiC)[5]

NiSi n-type (P, As, Sb) High
~4x10⁻¹¹ (calculated)

[9]

NiSi₂ n-type (As) High Lower than NiSi[10]

NiSi p-type (B) High
Lower than on n-

type[10]

Experimental Protocols
Protocol 1: Nickel Silicide Formation via the Self-Aligned
Silicide (SALICIDE) Process
The SALICIDE process is a cornerstone of modern CMOS manufacturing, enabling the

formation of silicide contacts on the source, drain, and gate regions simultaneously.

1.1. Substrate Preparation and Cleaning:

Start with a patterned silicon wafer with defined active areas (source/drain) and polysilicon

gate structures, separated by oxide spacers.

Perform a solvent clean to remove organic residues. This can be a two-step process

involving sequential immersion in warm acetone (~55°C) for 10 minutes, followed by

methanol for 2-5 minutes.[11]

Execute an RCA-1 clean to remove any remaining organic contaminants and form a thin

chemical oxide layer. The standard RCA-1 solution is a 5:1:1 mixture of deionized (DI) water,

27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂), heated to

approximately 70°C.[11] Immerse the wafer for about 15 minutes, followed by a thorough DI

water rinse.
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Immediately before loading into the deposition system, perform a dilute hydrofluoric acid

(HF) dip (e.g., 2% HF) for 2 minutes to remove the native/chemical oxide and render the

silicon surface hydrophobic.[11]

Rinse thoroughly with DI water and dry with a nitrogen gun.

1.2. Nickel Thin Film Deposition (Magnetron Sputtering):

Load the cleaned wafer into a high-vacuum magnetron sputtering system.

Evacuate the chamber to a base pressure of 10⁻⁶ to 10⁻⁸ Torr.[12]

Introduce high-purity argon (Ar) gas to a working pressure of 3-5 mTorr.[12]

Pre-sputter the nickel target with the shutter closed for 5-10 minutes to clean the target

surface.[12]

Open the shutter and deposit a thin film of nickel (typically 10-20 nm) onto the wafer. The

deposition rate can be controlled by the RF power (e.g., 100-200 W) and Ar pressure.[13][14]

A capping layer, such as titanium nitride (TiN), can be deposited in-situ to prevent oxidation

of the nickel film.[15]

1.3. First Rapid Thermal Annealing (RTA-1):

Transfer the wafer to a rapid thermal annealing (RTA) system.

Perform the first anneal (RTA-1) in a nitrogen (N₂) ambient to form the nickel-rich silicide

phase (Ni₂Si).

A typical RTA-1 profile involves a rapid ramp-up to a temperature between 250°C and 350°C,

holding for 30-60 seconds, followed by a rapid cool-down.[10]

1.4. Selective Wet Etching:

Prepare a selective wet etching solution to remove the unreacted nickel from the oxide and

nitride surfaces without significantly etching the newly formed nickel silicide.
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A common etchant is a sulfuric acid-hydrogen peroxide mixture (SPM), typically in a 3:1 or

4:1 ratio of H₂SO₄ to H₂O₂.[8][13] The solution is often heated to around 80°C.[13]

Immerse the wafer in the etchant for a sufficient time to completely remove the unreacted

nickel. The endpoint can be determined by visual inspection or a predetermined etch time

based on calibration.

Rinse the wafer thoroughly with DI water and dry with a nitrogen gun.

1.5. Second Rapid Thermal Annealing (RTA-2):

Return the wafer to the RTA system.

Perform the second anneal (RTA-2) at a higher temperature to transform the high-resistivity

Ni₂Si into the desired low-resistivity NiSi phase.

A typical RTA-2 profile involves a rapid ramp-up to a temperature between 400°C and 500°C,

holding for 30-60 seconds, followed by a rapid cool-down.[10]
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SALICIDE Process Workflow

Protocol 2: Characterization of Nickel Silicide Films
2.1. Sheet Resistance Measurement (Four-Point Probe):
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Use a four-point probe system to measure the sheet resistance (Rs) of the formed silicide

film.

The four probes are placed in a line on the film surface. A known DC current (I) is passed

through the two outer probes, and the voltage drop (V) is measured across the two inner

probes.[16][17]

The sheet resistance is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

[9]

For accurate measurements, geometric correction factors may be necessary depending on

the sample size and shape.[17]

Ensure good ohmic contact between the probes and the silicide film.

2.2. Phase Identification (X-Ray Diffraction - XRD):

Utilize an X-ray diffractometer to identify the crystalline phases present in the silicide film.

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the

diffracted X-rays are detected as a function of the diffraction angle (2θ).

The resulting diffraction pattern will show peaks at specific 2θ values corresponding to the

different crystallographic planes of the nickel silicide phases (Ni₂Si, NiSi, NiSi₂).

Compare the experimental diffraction pattern with standard powder diffraction files (PDF) for

nickel silicide phases to identify the composition of the film.

2.3. Compositional Depth Profiling (Auger Electron Spectroscopy - AES):

AES is a surface-sensitive technique used to determine the elemental composition as a

function of depth.[18]

The sample is placed in an ultra-high vacuum chamber and bombarded with a primary

electron beam, causing the emission of Auger electrons with characteristic energies for each

element.

An ion gun (typically using Ar⁺ ions) is used to sputter away the material layer by layer.[18]
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By alternating between sputtering and acquiring Auger spectra, a depth profile of the

elemental composition can be constructed.

This technique is useful for verifying the stoichiometry of the silicide film and checking for

any interfacial layers or contaminants. The analysis depth of AES is typically less than 5 nm.

[18]

2.4. Microstructural Analysis (Transmission Electron Microscopy - TEM):

TEM provides high-resolution imaging of the silicide film's microstructure, including grain

size, film thickness, and interface quality.

Cross-sectional TEM sample preparation is a meticulous process that involves:

Slicing the wafer into small pieces.

Gluing the pieces face-to-face to form a "sandwich".[1]

Mechanical grinding and polishing to a thickness of a few tens of micrometers.[19]

Dimple grinding to create a thinned central area.[19]

Final thinning to electron transparency using ion milling.[19]

The prepared sample is then imaged in a TEM to visualize the silicide layer, the silicide-

silicon interface, and any defects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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